molecular formula C12H15FO3 B14023888 Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate

Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate

Cat. No.: B14023888
M. Wt: 226.24 g/mol
InChI Key: SHIFDBRHZFRDGI-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate is an organic compound with the molecular formula C12H15FO3. It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methyl substituents on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate typically involves the esterification of 2-ethoxy-3-fluoro-4-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the fluoro group enhances its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 2-ethoxy-3-fluoro-4-methylbenzoate

InChI

InChI=1S/C12H15FO3/c1-4-15-11-9(12(14)16-5-2)7-6-8(3)10(11)13/h6-7H,4-5H2,1-3H3

InChI Key

SHIFDBRHZFRDGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)C)C(=O)OCC

Origin of Product

United States

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